molecular formula C13H16Cl2N2O B3208291 {2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride CAS No. 1049752-67-1

{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride

Cat. No.: B3208291
CAS No.: 1049752-67-1
M. Wt: 287.18 g/mol
InChI Key: PJVIOCWNNJVKNV-UHFFFAOYSA-N
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Description

“{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1049752-62-6 . It has a molecular weight of 287.19 and its IUPAC name is 4-[2-(2-pyridinyl)ethoxy]aniline dihydrochloride . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides, ammonia, and other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, can also be used .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14N2O.2ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;;/h1-7,9H,8,10,14H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 287.19 .

Scientific Research Applications

Metal Ion Affinities and Fluorescence Properties

  • Fluorescence and Binding Properties: Metal complexes of similar compounds to {2-[2-(2-Pyridinyl)ethoxy]phenyl}amine have been studied for their hydrophobic cavities that accommodate small molecules. Enhanced solubility in organic and aqueous solvents was achieved through specific derivations. These complexes exhibit significant fluorescence changes upon metal ion binding, useful for studying charge-transfer character and other fluorescence properties in the complexes (Liang et al., 2009).

Synthesis of Novel Compounds

  • Preparation of Substituted Aminopyridinones: Various derivatives of aminopyridinones, which share structural similarities with {2-[2-(2-Pyridinyl)ethoxy]phenyl}amine, have been synthesized. These compounds are generated from reactions involving citric acid, H2SO4, and secondary amines, leading to novel chemical structures (Patel & Patel, 2004).

Antimicrobial Activities

  • Synthesis and Antimicrobial Evaluation: Certain thiazole derivatives, synthesized from reactions involving similar compounds to {2-[2-(2-Pyridinyl)ethoxy]phenyl}amine, have been studied for their antimicrobial properties. These studies are essential in developing new antimicrobial agents (Wardkhan et al., 2008).

Safety and Hazards

The safety information for “{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride” can be found in its Material Safety Data Sheet (MSDS) . It’s important to refer to the MSDS for handling and safety precautions.

Properties

IUPAC Name

2-(2-pyridin-2-ylethoxy)aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;;/h1-7,9H,8,10,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVIOCWNNJVKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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